1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]propan-2-one
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Overview
Description
1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]acetone is a complex organic compound characterized by the presence of both diphenylphosphoryl and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]acetone typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of diphenylphosphine oxide with 2-bromophenol to form 2-(diphenylphosphoryl)phenol. This intermediate is then reacted with 3-bromoacetone under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]acetone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]acetone involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The compound’s structure allows it to fit into the active site of the enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit anti-inflammatory and antimicrobial activities.
1,2-Bis(diphenylphosphino)benzene: Another compound with diphenylphosphoryl groups, used in coordination chemistry.
Uniqueness
1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]acetone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C28H25O5PS |
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Molecular Weight |
504.5 g/mol |
IUPAC Name |
1-(2-diphenylphosphorylphenoxy)-3-(4-methylphenyl)sulfonylpropan-2-one |
InChI |
InChI=1S/C28H25O5PS/c1-22-16-18-26(19-17-22)35(31,32)21-23(29)20-33-27-14-8-9-15-28(27)34(30,24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2-19H,20-21H2,1H3 |
InChI Key |
HJYVAXNNFFMRPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)COC2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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